Example 1: Synthesis of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N′-(2-fluoro-5-methylphenyl)urea (ABT-869) []: This compound, utilizing a 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetamide core, was synthesized through structure-based design focusing on 3-aminoindazole as a hinge-binding template for kinase inhibitors.
Example 2: Synthesis of N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea []: While the complete synthesis pathway is not detailed, this derivative is developed as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor.
Crystallographic studies of several derivatives provide detailed insights into bond lengths, angles, and intermolecular interactions, which are crucial for understanding their solid-state properties and potential applications. [, , , , , , , ]
Example 1: Receptor Tyrosine Kinase Inhibition [, , ]: Several derivatives act as multitargeted receptor tyrosine kinase inhibitors, particularly targeting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). These inhibitors typically act by competing for the ATP-binding site of the kinase, thereby preventing downstream signaling and inhibiting tumor growth.
Example 2: Cholesteryl Ester Transfer Protein Inhibition []: Triphenylethanamine derivatives containing the 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetamide moiety have been identified as cholesteryl ester transfer protein (CETP) inhibitors. These inhibitors prevent the transfer of cholesteryl esters from high-density lipoproteins (HDL) to other lipoproteins, potentially raising HDL-C levels and offering antiatherosclerotic effects.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: